molecular formula C20H14N2OS B1311112 5-(1-Naphthalenylmethylene)-3-phenyl-2-thioxo-4-imidazolidinone CAS No. 61442-32-8

5-(1-Naphthalenylmethylene)-3-phenyl-2-thioxo-4-imidazolidinone

Cat. No. B1311112
CAS RN: 61442-32-8
M. Wt: 330.4 g/mol
InChI Key: VKSZFKLTQVWHBZ-AQTBWJFISA-N
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Description

5-(1-Naphthalenylmethylene)-3-phenyl-2-thioxo-4-imidazolidinone (NPTI) is a novel synthetic compound with potential applications in the fields of medicinal and materials chemistry. NPTI has been studied for its ability to act as a ligand in coordination chemistry, as a catalyst in organic synthesis, and as a potential therapeutic agent.

Scientific Research Applications

Synthesis and Structural Analysis

Researchers have developed numerous methods for synthesizing derivatives of 5-(1-Naphthalenylmethylene)-3-phenyl-2-thioxo-4-imidazolidinone, exploring their structural characteristics and potential functionalities. For instance, new imidazolidineiminothione and imidazolidin-2-one derivatives have been synthesized and evaluated for their antibacterial and antifungal activities, showcasing the compound's versatility in generating bioactive molecules (Ammar et al., 2016). Moreover, the crystal structure of a related derivative, 5-phenyl-2-thioxo-4-imidazolidinone, has been determined, contributing to the understanding of its chemical and physical properties (Ogawa et al., 2007).

Antibacterial and Antifungal Activities

Derivatives of 5-(1-Naphthalenylmethylene)-3-phenyl-2-thioxo-4-imidazolidinone have shown significant antibacterial and antifungal activities. The variation in substituents on the imidazolidinone core structure has been exploited to enhance these activities, with some compounds demonstrating potent antimicrobial effects against a variety of pathogens. This suggests potential applications in developing new antimicrobial agents to combat resistant strains of bacteria and fungi (Üngören et al., 2015).

Catalytic and Material Science Applications

The compound and its derivatives have also been explored for their potential applications in catalysis and material science. The thermal properties of novel polymers based on derivatives of 5-(1-Naphthalenylmethylene)-3-phenyl-2-thioxo-4-imidazolidinone have been studied, highlighting their improved thermal stability and potential use in advanced material applications (Kaczmarek et al., 2012). This opens up possibilities for using these compounds in the development of new materials with enhanced performance and durability.

properties

IUPAC Name

(5Z)-5-(naphthalen-1-ylmethylidene)-3-phenyl-2-sulfanylideneimidazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2OS/c23-19-18(21-20(24)22(19)16-10-2-1-3-11-16)13-15-9-6-8-14-7-4-5-12-17(14)15/h1-13H,(H,21,24)/b18-13-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKSZFKLTQVWHBZ-AQTBWJFISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CC4=CC=CC=C43)NC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=CC4=CC=CC=C43)/NC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(1-Naphthalenylmethylene)-3-phenyl-2-thioxo-4-imidazolidinone

CAS RN

61442-32-8
Record name 4-Imidazolidinone, 5-(1-naphthalenylmethylene)-3-phenyl-2-thioxo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061442328
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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